5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester
Overview
Description
“5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester” is a chemical compound that belongs to the class of imidazoles . Imidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are key components in a variety of functional molecules used in everyday applications .
Synthesis Analysis
The synthesis of imidazoles has seen significant advances in recent years . A common method for the synthesis of substituted imidazoles involves the regiocontrolled synthesis, which focuses on the bonds constructed during the formation of the imidazole . Another method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Chemical Reactions Analysis
Imidazoles are known to participate in a variety of chemical reactions. For instance, they can undergo reactions that form one of the heterocycle’s core bonds . They can also participate in reactions that form both the N1–C5 and N3–C4 bonds in a single operation .Scientific Research Applications
Synthesis of Complex Compounds
Ethylated imidazole derivatives, such as the ones derived from 5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester, are utilized in synthesizing complex compounds. For instance, the ethylation of imidazole-4-acetate methyl ester results in products that can be further converted into potassium carboxylate salts. These salts are instrumental in synthesizing compounds like bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II), which exhibit significant structural and electrochemical properties. Such compounds are analyzed using techniques like EPR measurement and DFT studies, offering insights into their electronic structures and redox behaviors (Banerjee et al., 2013).
Study of Reaction Mechanisms and Product Formation
The interaction of 1,2-diaminoimidazole with ethoxymethylene-containing derivatives is another area of study, showcasing the complex reaction mechanisms and product formation. This interaction leads to the formation of various compounds with distinct structures, which are confirmed by NMR and mass spectroscopy. The study of these reactions and the resulting product structures contributes significantly to understanding the chemical behavior and potential applications of these imidazole derivatives (Dmitry et al., 2015).
Formation and Identification of Derivatives
The formation of imidazolyl-hydrazones from 5-diazomidazole-4-carboxamide and their subsequent cyclisation to produce imidazo[5,1-c][1,2,4]triazines is another facet of the research. These processes involve a series of reactions and the use of various substrates, leading to the formation of compounds with different substituents and structural properties. The identification and analysis of these compounds add valuable knowledge to the field of heterocyclic chemistry and the potential applications of these derivatives in various domains (Baig & Stevens, 1981).
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that imidazole ring is susceptible to both electrophilic and nucleophilic attacks due to its amphoteric phenomenon .
Biochemical Pathways
Some imidazole derivatives are known to inhibit photosynthetic electron flow and atp-synthesis, acting as hill reaction inhibitors .
Result of Action
It’s known that some imidazole derivatives inhibit photosynthetic electron flow and atp-synthesis .
Biochemical Analysis
Biochemical Properties
5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms coordination compounds with cobalt ions (Co2+), which can inhibit photosynthetic electron flow and ATP synthesis . These interactions suggest that this compound may play a role in regulating energy production and metabolic processes in cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to inhibit photosynthetic electron flow and ATP synthesis, which can impact cellular metabolism and energy production
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its ability to form coordination compounds with cobalt ions indicates that it may act as an enzyme inhibitor, disrupting normal enzymatic functions and metabolic pathways . This inhibition can lead to changes in gene expression and cellular metabolism, highlighting the compound’s potential as a regulatory molecule in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to the compound can lead to sustained inhibition of photosynthetic electron flow and ATP synthesis, affecting cellular energy production and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant inhibition of enzymatic activities and metabolic processes . Toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to inhibit photosynthetic electron flow and ATP synthesis suggests that it may play a role in energy metabolism and cellular respiration
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is crucial for elucidating the compound’s biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its interaction with cobalt ions and inhibition of photosynthetic electron flow suggest that it may localize to organelles involved in energy production, such as mitochondria and chloroplasts
Properties
IUPAC Name |
ethyl 4-acetyl-2-methyl-1H-imidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)8-7(5(2)12)10-6(3)11-8/h4H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECNUJPKFFXOTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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